molecular formula C19H25N5O B5538423 N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

Cat. No. B5538423
M. Wt: 339.4 g/mol
InChI Key: LENQSKQHTNRCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide involves complex organic synthesis techniques, including the formation of indole and triazole rings. For example, Jacobs et al. (1994) described the synthesis of 3-(arylmethyl)-1H-indole-5-carboxamides by introducing fluorinated amide substituents, indicating the use of indole structures in medicinal chemistry (Jacobs et al., 1994).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of indole and triazole rings, which are common in many biologically active molecules. The indole ring, a fused structure of benzene and pyrrole, contributes to the molecule's stability and reactivity. The triazole ring, a five-membered ring containing three nitrogen atoms, is known for its versatility in chemical reactions and its role in binding to biological targets.

Chemical Reactions and Properties

Compounds with indole and triazole structures can undergo various chemical reactions, including substitutions, additions, and ring formations, allowing for further chemical modifications and functionalizations. The reactivity of these compounds can be influenced by the presence of substituents on the rings, as seen in the work by El-Sayed et al. (2011), who explored the antimicrobial activity of 1-[(tetrazol-5-yl)methyl]indole derivatives (El-Sayed et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound's synthesis involves interactions between diazo compounds and isocyanates, leading to the formation of specific derivatives with potential antitumor activity. This process highlights the compound's role in the development of novel anticancer agents (Stevens et al., 1984).

  • Another study focuses on the regiospecific C-acylation of indoles, demonstrating the compound's utility in synthesizing acylated derivatives for further chemical analysis and potential pharmacological applications (Katritzky et al., 2003).

Potential as a Precursor in Chemical Reactions

  • Research on Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes has been reported, showcasing the compound's role in forming novel tricyclic and tetracyclic N-heterocycles. This indicates its significance in synthetic organic chemistry for creating complex molecular structures (Nunewar et al., 2021).

  • The structural analysis of amicarbazone provides insight into the compound's conformation and crystal packing, further emphasizing its relevance in the study of molecular interactions and stability (Kaur et al., 2013).

Chemical Transformations and Synthetic Utility

  • A study on N-heterocyclic carbenes relying on the triazolone structural motif explores the synthesis, modifications, and reactivity of compounds with this backbone structure. This research underscores the compound's versatility in organic synthesis and its potential for forming metal complexes and other derivatives (Jonek et al., 2015).

  • Me2AlCl-mediated transformations involving indoles showcase the compound's application in carboxylation, ethoxycarbonylation, and carbamoylation reactions. These findings highlight its utility in organic synthesis, particularly for introducing functional groups into indole derivatives (Nemoto et al., 2016).

properties

IUPAC Name

N,3,5,7-tetramethyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-11(2)24-10-20-22-16(24)9-23(6)19(25)18-14(5)15-8-12(3)7-13(4)17(15)21-18/h7-8,10-11,21H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENQSKQHTNRCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=NN=CN3C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.